

Spectrophotometric Analysis of Amlodipine in Pharmaceutical Dosage Forms: Application Notes and Protocols

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Compound of Interest

Compound Name: *Amlodipine mesylate*

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This document provides detailed application notes and protocols for the quantitative determination of amlodipine in pharmaceutical dosage forms using spectrophotometric methods. The methodologies outlined are based on established and validated analytical procedures, offering simple, cost-effective, and reliable alternatives to chromatographic techniques for routine quality control analysis.

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.^{[1][2]} Accurate and precise quantification of amlodipine in its pharmaceutical formulations is crucial to ensure therapeutic efficacy and patient safety. Spectrophotometry, owing to its simplicity, speed, and affordability, presents a viable analytical tool for this purpose. This document details various UV-Visible spectrophotometric methods for amlodipine analysis, including direct UV analysis in different solvents, hydrotropic solubilization techniques, and visible spectrophotometric methods involving derivatization.

Principle of Spectrophotometric Analysis

Spectrophotometry is based on the principle that every chemical compound absorbs or transmits light over a certain range of wavelengths. The concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert Law. For amlodipine, this can be measured directly in the UV region due to its inherent chromophores or in the visible region after a chemical reaction that produces a colored product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various spectrophotometric methods for amlodipine analysis, providing a comparative overview of their performance characteristics.

Table 1: UV Spectrophotometric Methods for Amlodipine Analysis

Method/Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
Methanol Buffer	281	5-30	0.9996	
0.01% O-phosphoric acid	366	5-25	0.999	[3]
Ethanol	360	5-40	0.998	[4]
Aqueous Ethanol (30% v/v)	239.4	5-60	Not Specified	[5]
0.1 M HCl in Methanol	238	10-35	> 0.999	[6]
2M Urea Solution	243	5-25	0.99863	[2]
Water	238	6.25-50	Not Specified	[7]
Methanol	338 (Pure Drug), 355 (Formulation)	Not Specified	Not Specified	[8]

Table 2: Visible Spectrophotometric Methods for Amlodipine Analysis

Reagent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
Sulfanilic acid (Diazotization)	490	1.0-10	69,744.87	[1]
Crystal Violet	592	5-92.5	2.13×10^5	[9]
p-Nitroaniline	368	10-200	3.42×10^5	[9]
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	580	1-125	Not Specified	[10]
Ascorbic Acid in DMF	530	10-140	Not Specified	[10]
2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde	402	2-40	1.392×10^4	[11]

Table 3: Validation Parameters of Selected Spectrophotometric Methods

Method	LOD (µg/mL)	LOQ (µg/mL)	Accuracy (% Recovery)	Reference
0.01% O-phosphoric acid	0.136	0.400	99.80	[3]
Ethanol	0.08123	0.2461	Not Specified	[4]
Sulfanilic acid (Diazotization)	0.0987	0.2991	101.42-103.40	[1]
2M Urea Solution	Not Specified	Not Specified	99.94-99.96	[2]
Methanol	0.132 (Pure Drug), 0.141 (Formulation)	0.416 (Pure Drug), 0.427 (Formulation)	99.80 (Pure Drug), 99.20 (Formulation)	[8]
Crystal Violet	0.01	Not Specified	Not Specified	[9]
p-Nitroaniline	Not Specified	0.01	Not Specified	[9]
2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde	0.968	3.228	100.596	[11]

Experimental Protocols

General Instrumentation and Materials

- Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
- Chemicals: All chemicals and reagents should be of analytical grade.
- Reference Standard: Amlodipine Besylate of known purity.

Protocol 1: Direct UV Spectrophotometric Analysis in Methanol

This protocol describes a simple and rapid method for the determination of amlodipine using methanol as a solvent.

4.2.1. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of Amlodipine Besylate reference standard.
- Transfer it into a 100 mL volumetric flask.
- Dissolve and make up the volume with methanol.

4.2.2. Preparation of Working Standard Solutions

- From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL with methanol.

4.2.3. Preparation of Sample Solution

- Weigh and powder 20 tablets.
- Accurately weigh a quantity of powder equivalent to 10 mg of amlodipine and transfer to a 100 mL volumetric flask.
- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of amlodipine.
- Make up the volume to 100 mL with methanol.
- Filter the solution through a Whatman filter paper.
- Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range.

4.2.4. Spectrophotometric Measurement

- Scan the standard and sample solutions from 200-400 nm against methanol as a blank.

- Measure the absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 360 nm.[\[4\]](#)
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of amlodipine in the sample solution from the calibration curve.

Protocol 2: Visible Spectrophotometric Analysis by Diazotization and Coupling

This method involves the diazotization of a primary aromatic amine followed by coupling with amlodipine to form a colored azo dye.

4.3.1. Reagent Preparation

- Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with distilled water.
- Sodium Nitrite (1.0% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water.
- Sulfanilic Acid (1.0% w/v): Prepare a 1.0% solution in the appropriate solvent as specified in the reference method.[\[1\]](#)
- Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in distilled water and dilute to 100 mL.[\[1\]](#)

4.3.2. Preparation of Standard and Sample Solutions

- Prepare a stock solution of amlodipine (100 $\mu\text{g/mL}$) in distilled water.[\[1\]](#)
- Prepare tablet sample solutions as described in Protocol 1, using distilled water as the solvent.

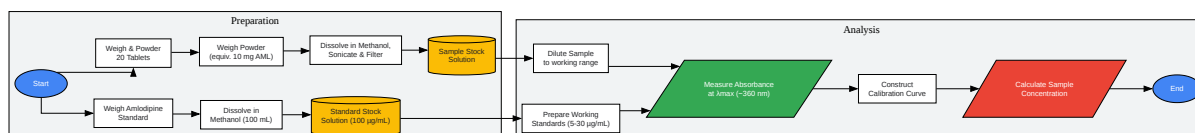
4.3.3. Color Development and Measurement

- Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solution.
- Add 1.0 mL of 1.0% sodium nitrite solution and 0.3 mL of 2 M hydrochloric acid. Shake well.[\[1\]](#)

- Add 2.0 mL of 1.0% sulfanilic acid solution and allow to stand for 5 minutes at room temperature.[1]
- Add 0.3 mL of 2 M NaOH to make the solution alkaline.[1]
- Dilute to the mark with distilled water.
- Measure the absorbance of the resulting orange azo dye at its λ_{max} of 490 nm against a reagent blank.[1]
- Calculate the concentration of amlodipine from the calibration curve.

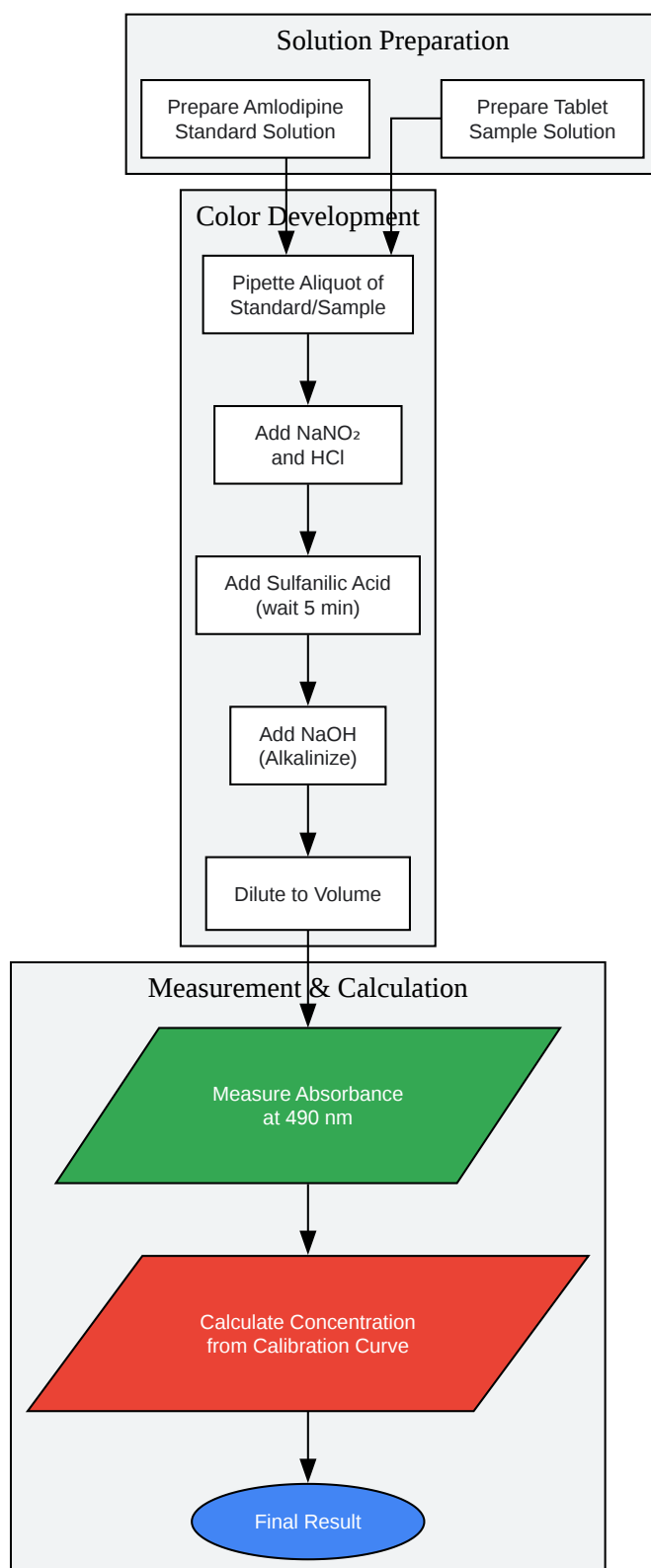
Visualizations

The following diagrams illustrate the experimental workflows for the spectrophotometric analysis of amlodipine.



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Caption: Workflow for Direct UV Spectrophotometric Analysis of Amlodipine.



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Caption: Workflow for Visible Spectrophotometric Analysis via Diazotization.

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